molecular formula C4H5N3O2 B044468 3-Aminopyrazole-4-carboxylic acid CAS No. 41680-34-6

3-Aminopyrazole-4-carboxylic acid

Cat. No.: B044468
CAS No.: 41680-34-6
M. Wt: 127.1 g/mol
InChI Key: KMRVTZLKQPFHFS-UHFFFAOYSA-N
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Description

3-Aminopyrazole-4-carboxylic acid (CAS No. 41680-34-6) is a heterocyclic compound with the molecular formula C₄H₅N₃O₂ and a molecular weight of 127.10 g/mol . It features a pyrazole ring substituted with an amino group (-NH₂) at position 3 and a carboxylic acid (-COOH) group at position 4 (Figure 1). Key physicochemical properties include:

  • Melting Point: 134–136°C
  • Density: 1.677 g/cm³
  • Boiling Point: 502.73°C (at 760 mmHg)

The compound serves as a versatile precursor in medicinal chemistry due to its dual functional groups, enabling derivatization for drug discovery. For example, it is used to synthesize pyrazolo[3,4-d]pyrimidines and ureido-substituted pyrazoles with reported antitumor and anti-inflammatory activities . Its crystal structure reveals planarity in the pyrazole ring and hydrogen-bonding interactions with counterions, which stabilize its solid-state conformation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of hydrazine with ethyl acetoacetate to form pyrazole derivatives, which are then further reacted to introduce the amino and carboxylic acid groups. The reaction conditions typically involve heating and the use of solvents such as ethanol or water.

Industrial Production Methods: Industrial production of this compound often involves the optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Nitro-pyrazole derivatives.

    Reduction: Alcohol-pyrazole derivatives.

    Substitution: Various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

3-Aminopyrazole-4-carboxylic acid is primarily recognized for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Some notable applications include:

  • Synthesis of Factor Xa Inhibitors : It is used in the preparation of Arylsulfonamidopiperidone derivatives, which are novel classes of Factor Xa inhibitors, crucial for anticoagulant therapies .
  • Impurities in Drug Development : The compound serves as a precursor for the synthesis of impurities or degradation products of Zaleplon, a medication used for insomnia . This application is vital for understanding the stability and safety profiles of pharmaceuticals.
  • Development of Antitubercular Agents : It has been utilized in the synthesis of compounds related to pyrazinamide, an essential medication for treating tuberculosis. The compound aids in separating pyrazinamide from structurally similar compounds during analytical processes .

Analytical Chemistry Applications

This compound is also employed in various analytical methodologies:

  • High-Performance Liquid Chromatography (HPLC) : The compound can be effectively separated and analyzed using HPLC techniques. For instance, it can be retained and separated from other pyrazinecarboxamide compounds using Primesep A mixed-mode columns, which enhance selectivity in complex mixtures .
  • Mass Spectrometry Compatibility : In HPLC applications that require mass spectrometry compatibility, the mobile phase can be adjusted to replace phosphoric acid with formic acid, allowing for efficient analysis of this compound and its derivatives .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound acts as a crucial intermediate:

  • Building Block for Complex Molecules : Its heterocyclic structure makes it an ideal building block for synthesizing more complex biologically active molecules. Researchers utilize it to create new compounds with potential therapeutic effects .

Case Study 1: Synthesis of Factor Xa Inhibitors

A study demonstrated the synthesis of novel Factor Xa inhibitors utilizing this compound as a key intermediate. The research highlighted the compound's effectiveness in enhancing the bioactivity of resultant derivatives, showcasing its importance in anticoagulant drug development.

Case Study 2: Analytical Method Development

In another research project focusing on tuberculosis treatment, scientists employed HPLC methods to analyze pyrazinamide alongside this compound. This study underscored the compound's utility in ensuring accurate quantification and separation of pharmaceutical agents critical for effective treatment regimens.

Mechanism of Action

The mechanism of action of 3-aminopyrazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, thereby affecting biochemical pathways related to inflammation and cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-aminopyrazole-4-carboxylic acid with structurally related pyrazole derivatives:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications/Activities References
This compound C₄H₅N₃O₂ -NH₂ (C3), -COOH (C4) 134–136 Anticancer, anti-inflammatory
Methyl 3-amino-1H-pyrazole-4-carboxylate C₅H₇N₃O₂ -NH₂ (C3), -COOCH₃ (C4) 165–167 Intermediate for agrochemicals
Ethyl 3-amino-1H-pyrazole-4-carboxylate C₆H₉N₃O₂ -NH₂ (C3), -COOCH₂CH₃ (C4) 102 Prodrug synthesis
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid C₁₀H₉N₃O₂ -NH₂ (C4), -COOH (C3), -Ph (N1) N/A Anti-inflammatory, antimicrobial
3-Aminopyrazole-4-carboxamide C₄H₆N₄O -NH₂ (C3), -CONH₂ (C4) >300 Kinase inhibitors

Ester Derivatives (Methyl/Ethyl Esters)

  • Enhanced Lipophilicity: The ester derivatives exhibit higher solubility in organic solvents compared to the parent carboxylic acid, making them preferable for prodrug formulations. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate is used to enhance bioavailability in nipecotic acid prodrugs .
  • Synthetic Flexibility : These esters undergo nucleophilic substitution or hydrolysis to regenerate the carboxylic acid, enabling controlled release in drug delivery systems .

Carboxamide Derivatives

  • Hydrogen-Bonding Capacity: The carboxamide group (-CONH₂) forms stronger hydrogen bonds than -COOH, improving binding affinity to enzyme active sites. 3-Aminopyrazole-4-carboxamide derivatives are potent inhibitors of phosphodiesterases and kinases .

Phenyl-Substituted Analogues

  • Steric Effects: Introducing a phenyl group at N1 (e.g., 4-amino-1-phenyl-1H-pyrazole-3-carboxylic acid) increases steric bulk, which enhances selectivity for cyclooxygenase-2 (COX-2) over COX-1, reducing gastrointestinal toxicity in anti-inflammatory agents .

Biological Activity

3-Aminopyrazole-4-carboxylic acid (3AP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research studies and findings.

  • Molecular Formula : C4_4H5_5N3_3O2_2
  • Molecular Weight : 127.103 g/mol
  • CAS Number : 41680-34-6
  • Structural Characteristics : 3AP exists in a zwitterionic form and forms hydrogen bonds that contribute to its stability and biological activity .

Biological Activities

3AP exhibits a range of biological activities, including:

The biological activity of 3AP is often attributed to its ability to interact with various molecular targets:

  • Tubulin Binding : Some studies suggest that 3AP derivatives bind to the colchicine site on tubulin, inhibiting its polymerization which is essential for cell division .
  • Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of MK2, a kinase involved in inflammatory responses. This inhibition leads to reduced phosphorylation of HSP27 and decreased TNFα release in cellular models .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various 3AP derivatives on cancer cell lines. The most active compound was found to inhibit cell growth significantly while sparing normal cells, highlighting its potential as a selective anticancer agent.

CompoundCell LineGrowth Inhibition (%)Toxicity to Normal Cells (%)
3AP Derivative AHepG254.2519.94
3AP Derivative BHeLa38.4480.06

Case Study 2: Anti-inflammatory Activity

In another study, a specific derivative of 3AP was shown to inhibit LPS-induced TNFα release in mice models, demonstrating significant anti-inflammatory properties through MK2 inhibition.

Structure-Activity Relationship (SAR)

The biological activities of aminopyrazoles, including 3AP, depend heavily on their structural modifications. For example:

  • Positioning of Substituents : Variations at the N1 position of the pyrazole ring can lead to significant changes in biological activity. Compounds with specific aryl or alkyl groups at this position often exhibit enhanced anticancer properties .
  • Zwitterionic Nature : The zwitterionic form contributes to solubility and interaction with biological targets, enhancing the compound's efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Aminopyrazole-4-carboxylic acid, and how can reaction parameters be optimized to enhance yield?

The compound is synthesized via coupling ethyl cyanoacetate with aromatic diazonium salts to form hydrazononitrile intermediates, followed by cyclization with α-haloacid derivatives (e.g., α-chloroacetonitrile) under reflux in ethanol/water. Optimization involves a 1:1.2 molar ratio of hydrazononitrile to haloacid reagent, controlled temperature (60–80°C), and pH adjustment (6.5–7.5). Yields reach 65–75% with high-purity starting materials and inert atmospheres .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

X-ray crystallography (space group P2₁) confirms the zwitterionic form, showing N–H···O hydrogen bonds (2.747–2.768 Å) . ¹H NMR in DMSO-d₆ reveals amino protons at δ 6.8–7.2 ppm, while ¹³C NMR identifies carbonyl carbons (165–170 ppm) and pyrazole ring carbons (110–145 ppm) .

Q. What strategies ensure the purity of this compound in laboratory synthesis?

Melting point analysis (134–136°C) detects impurities . Recrystallization from ethanol/water (3:1 v/v) removes polar byproducts, achieving ≥95% purity. HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity via retention time (~8.2 min) .

Q. How does solvent selection impact the solubility and reactivity of this compound?

The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents (DMF, DMSO). Reactivity in ethanol/water mixtures is preferred for cyclization due to balanced polarity and boiling point (78°C), minimizing side reactions .

Q. What storage conditions preserve the stability of this compound?

Store at 2–8°C in airtight containers under nitrogen to prevent moisture absorption and oxidation. Degradation is monitored via TLC (silica gel, ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How do computational models explain the zwitterionic stability of this compound in solid-state structures?

DFT calculations (B3LYP/6-311G++(d,p)) show proton transfer from the carboxylic group to the pyrazole nitrogen, forming a zwitterion stabilized by 24.3 kcal/mol. Hirshfeld surface analysis quantifies intermolecular H···O (25.7%) and H···N (18.3%) interactions, aligning with X-ray data .

Q. What design principles guide the synthesis of pyrazolo[4,3-d]pyrimidine derivatives from this compound?

The carboxylic acid group is converted to amides/esters for lipophilicity, while the 3-amino group undergoes cyclocondensation with aldehydes (e.g., benzaldehyde) under acidic conditions (HCl/EtOH, 70°C, 12 h). Substituent effects are modeled using Hammett σ values; electron-withdrawing groups at the 5-position enhance π-π stacking with biological targets .

Q. How can green chemistry principles improve atom economy in synthesizing this compound?

Microwave-assisted one-pot synthesis (120°C, 20 min) reduces solvent use by 60% and improves atom economy from 48% to 72%. Aqueous workup with bio-based surfactants (e.g., rhamnolipids) lowers the E-factor from 8.5 to 3.2 .

Q. What crystallographic techniques elucidate hydrogen-bonding networks in derivatives of this compound?

Single-crystal X-ray diffraction (Cu-Kα, λ=1.54178 Å) resolves N–H···O bonds (2.74–2.77 Å) and dihedral angles (3.2° deviation). Packing diagrams reveal helical chains along [110] stabilized by bifurcated hydrogen bonds .

Q. How do substituents on the pyrazole ring influence the compound’s reactivity in nucleophilic reactions?

Allyl or benzyl substituents at the 1-position increase steric hindrance, slowing acylation reactions. Electron-donating groups (e.g., methyl) enhance nucleophilic attack on the 4-carboxylic acid, enabling regioselective functionalization .

Q. What mechanistic insights explain cyclization efficiency during derivative synthesis?

Cyclization proceeds via acyclic intermediates (e.g., hydrazononitrile-α-haloacid adducts), with rate-determining steps involving intramolecular nucleophilic substitution. Kinetic studies (UV-Vis monitoring) show pseudo-first-order kinetics under excess haloacid conditions .

Q. How can spectral data contradictions (e.g., NMR shifts) in derivatives be resolved?

Variable-temperature ¹H NMR (25–80°C) distinguishes dynamic proton exchange from static hydrogen bonding. 2D COSY and HSQC correlate ambiguous signals, while X-ray crystallography provides definitive structural assignments .

Q. What role does zwitterionic stabilization play in the compound’s biological activity?

Zwitterionic forms enhance solubility in physiological environments, facilitating membrane penetration. Molecular docking studies show hydrogen bonding between the deprotonated carboxylate and enzyme active sites (e.g., kinase ATP-binding pockets) .

Q. How are eco-friendly catalysts applied in derivative synthesis?

Montmorillonite K10 clay catalyzes cyclocondensation reactions, reducing metal waste. Enzymatic catalysis (lipase B) in ionic liquids achieves 85% yield in esterification, avoiding toxic solvents .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

LC-MS/MS (ESI+ mode) detects sub-ppm levels of hydrazine byproducts. Method validation includes spike-recovery tests (98–102%) and LOQ determination (0.01 μg/mL) to meet ICH guidelines .

Properties

IUPAC Name

5-amino-1H-pyrazole-4-carboxylic acid
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InChI

InChI=1S/C4H5N3O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,8,9)(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KMRVTZLKQPFHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
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DSSTOX Substance ID

DTXSID60194494
Record name 3-Aminopyrazole-4-carboxylic acid
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Molecular Weight

127.10 g/mol
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CAS No.

41680-34-6
Record name 3-Amino-1H-pyrazole-4-carboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Aminopyrazole-4-carboxylic acid
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